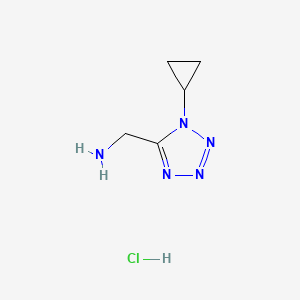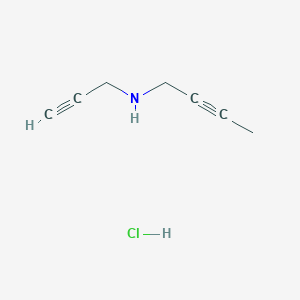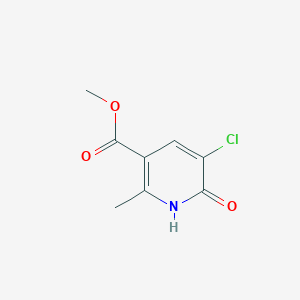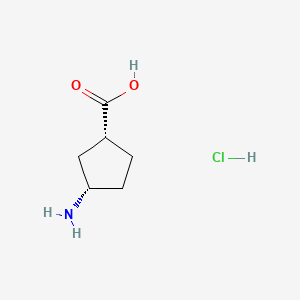
Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate
Descripción general
Descripción
Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate is a chemical compound with the molecular formula C12H16O5S It is known for its unique structure, which includes a hydroxy group, an ethyl ester, and a methanesulfonylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate typically involves the esterification of 2-hydroxy-2-(4-methanesulfonylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-oxo-2-(4-methanesulfonylphenyl)propanoate.
Reduction: Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanol.
Substitution: Ethyl 2-hydroxy-2-(4-substituted phenyl)propanoate.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-hydroxy-2-(4-methylsulfonylphenyl)propanoate: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
Ethyl 2-hydroxy-2-(4-chlorophenyl)propanoate: Contains a chlorophenyl group instead of methanesulfonyl.
Ethyl 2-hydroxy-2-(4-nitrophenyl)propanoate: Features a nitrophenyl group in place of methanesulfonyl.
Uniqueness
Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and may contribute to its specific interactions with biological targets.
Propiedades
IUPAC Name |
ethyl 2-hydroxy-2-(4-methylsulfonylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-4-17-11(13)12(2,14)9-5-7-10(8-6-9)18(3,15)16/h5-8,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJKMFZTYXNSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1526888.png)



![1-Benzyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1526895.png)





![4-[Bromo(phenyl)methyl]-1,2-difluorobenzene](/img/structure/B1526904.png)
![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)


